molecular formula C17H12N6O B1674518 LAS38096 CAS No. 851371-22-7

LAS38096

Cat. No.: B1674518
CAS No.: 851371-22-7
M. Wt: 316.32 g/mol
InChI Key: YRPIMMMBNUUYLG-UHFFFAOYSA-N
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Description

LAS38096 is a potent, selective, and efficacious antagonist of the A2B adenosine receptor. It has a Ki value of 17 nM, indicating its high affinity for this receptor . The compound is primarily used in scientific research to study the role of A2B adenosine receptors in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LAS38096 involves several steps. One of the key steps includes the reaction of 4-methylpyrimidine with ethyl 2-furoate in anhydrous tetrahydrofuran (THF) at 0°C. This reaction yields 1-(2-furyl)-2-pyrimidin-4-ylethanone, which is then further reacted with other reagents to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of anhydrous solvents, and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

LAS38096 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.

Scientific Research Applications

LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:

    Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.

    Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.

    Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.

    Industry: Developing new drugs targeting the A2B adenosine receptor.

Mechanism of Action

LAS38096 exerts its effects by selectively binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the receptor, this compound can modulate these processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    Taminadenant: Another A2B adenosine receptor antagonist with similar selectivity and potency.

    Adenosine antagonist-1: Acts as an adenosine A3 receptor antagonist but has some overlap in its effects on A2B receptors.

    Theophylline monohydrate: A natural alkaloid that also antagonizes adenosine receptors but with less selectivity.

Uniqueness

LAS38096 stands out due to its high selectivity and potency for the A2B adenosine receptor. Its Ki value of 17 nM is significantly lower than that of many other antagonists, indicating its strong binding affinity. This makes it particularly useful in research settings where precise modulation of the A2B receptor is required .

Properties

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471104
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-22-7
Record name LAS-38096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-38096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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